molecular formula C15H19N5O B1193379 4-Acetyl-1-(4-amino-3-imidazole-1-yl-phenyl)piperazine

4-Acetyl-1-(4-amino-3-imidazole-1-yl-phenyl)piperazine

Cat. No. B1193379
M. Wt: 285.351
InChI Key: MUGPCDYPUGZGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSP-116 is a novel free radical scavenger, against light-induced photoreceptor cell damage

Scientific Research Applications

Synthesis and Characterization

  • Piperazine derivatives, including compounds related to 4-Acetyl-1-(4-amino-3-imidazole-1-yl-phenyl)piperazine, have been synthesized and characterized, demonstrating their potential for various applications in medicinal chemistry. For instance, Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, highlighting a method for creating similar compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial and Antifungal Activities

  • Compounds structurally related to 4-Acetyl-1-(4-amino-3-imidazole-1-yl-phenyl)piperazine have demonstrated antimicrobial and antifungal properties. For example, the work by Gan, Fang, and Zhou (2010) on azole-containing piperazine derivatives showed significant antibacterial and antifungal activities, suggesting potential uses for compounds like 4-Acetyl-1-(4-amino-3-imidazole-1-yl-phenyl)piperazine in treating infections (Gan, Fang, & Zhou, 2010).

Anticancer Activity

  • N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, closely related to the compound , have been evaluated for their anticancer activities against various human cancer cell lines. Boddu et al. (2018) found that certain synthesized compounds showed high activity against specific cancer cell lines, indicating a potential avenue for cancer treatment (Boddu et al., 2018).

Antidiabetic Potential

  • Piperazine derivatives, akin to 4-Acetyl-1-(4-amino-3-imidazole-1-yl-phenyl)piperazine, have been identified as antidiabetic compounds. Le Bihan et al. (1999) discussed the synthesis and biological activities of imidazoline derivatives, which exhibited potent antidiabetic effects in a rat model, suggesting possible applications in diabetes management (Le Bihan et al., 1999).

properties

Product Name

4-Acetyl-1-(4-amino-3-imidazole-1-yl-phenyl)piperazine

Molecular Formula

C15H19N5O

Molecular Weight

285.351

IUPAC Name

4-(4-Acetylpiperazin-1-yl)-2-(1H-imidazol-1-yl)aniline

InChI

InChI=1S/C15H19N5O/c1-12(21)18-6-8-19(9-7-18)13-2-3-14(16)15(10-13)20-5-4-17-11-20/h2-5,10-11H,6-9,16H2,1H3

InChI Key

MUGPCDYPUGZGBK-UHFFFAOYSA-N

SMILES

NC1=CC=C(N2CCN(C(C)=O)CC2)C=C1N3C=CN=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSP-116;  NSP 116;  NSP116

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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